5-Fluoro-adb, (R)-

概要

説明

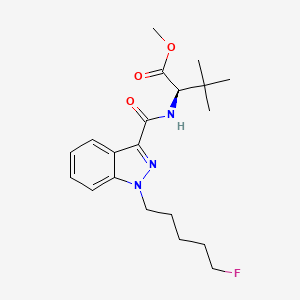

“5-Fluoro-adb, ®-” also known as 5-fluoro MDMB-PINACA, is a potent synthetic cannabinoid . It is an analytical reference standard categorized as a synthetic cannabinoid . It is the ®-enantiomer of (S)-5-fluoro ADB .

Molecular Structure Analysis

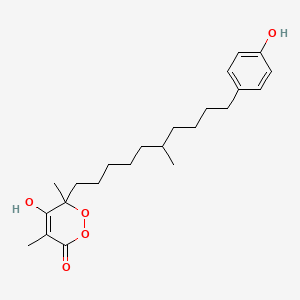

“5-Fluoro-adb, ®-” is based on an indazole core structure, where the 1- and 3-positions of the indazole ring system are substituted . The 1-position of 5F-ADB is substituted with a linear five carbon chain terminated with a fluorine (F) atom .

Chemical Reactions Analysis

The main metabolic pathway of 5-fluoro ADB includes the ester hydrolysis by carboxylesterase that forms the 5-fluoro ADB ester hydrolysis metabolite . An analytical method for the identification and quantification of 5-fluoro ADB and the 5-fluoro ADB ester hydrolysis metabolite in human blood samples by liquid chromatography–tandem mass spectrometry was created and validated .

Physical and Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-adb, ®-” include a molecular formula of C20H28FN3O3 and an average mass of 377.453 Da .

科学的研究の応用

合成カンナビノイド研究

5-Fluoro ADBは、天然のカンナビスの効果を模倣する向精神性化合物のクラスである合成カンナビノイドです . 多くの場合、研究における分析基準として使用されます .

ヒトカンナビノイド受容体へのアゴニスト

5-Fluoro ADBは、ヒトカンナビノイドCB1およびCB2受容体に対するアゴニストとして作用する強力な合成カンナビノイドです . これにより、これらの受容体の影響を調査するのに役立ちます。

法医学および毒性学的研究

5-Fluoro ADBは、入院や死亡につながった有害な生理学的および心理学的影響と関連付けられています . したがって、法医学的ヒトのパフォーマンス毒性学および死後症例で頻繁に使用されます .

代謝経路解析

吸収されると、5-Fluoro ADBは、他のインダゾール-3-カルボキサミド誘導体と同様の代謝経路に従うと仮定されています . 5-Fluoro ADBの主な代謝経路には、5-Fluoro ADBエステル加水分解代謝産物を形成するカルボキシエステラーゼによるエステル加水分解が含まれます .

血液サンプル分析

液体クロマトグラフィー-タンデム質量分析法によるヒト血液サンプル中の5-Fluoro ADBおよび5-Fluoro ADBエステル加水分解代謝産物の同定と定量のための分析方法が作成および検証されました . これは、毒性学的研究に役立ちます

Safety and Hazards

“5-Fluoro-adb, ®-” is believed to be extremely potent based on the very low levels detected in tissue samples, and is significantly more toxic than earlier synthetic cannabinoid drugs that had previously been sold . It has been associated with adverse physiological and psychological effects that have resulted in hospitalization and/or death .

将来の方向性

Given the potency and associated risks of “5-Fluoro-adb, ®-”, it is crucial to continue research and monitoring of its use. As the concentration of the 5-fluoro ADB ester hydrolysis metabolite was found at a greater concentration than that of 5-fluoro ADB, this metabolite may be a useful marker to monitor in an attempt to confirm 5-fluoro ADB use in toxicological investigations .

作用機序

生化学分析

Biochemical Properties

“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .

Cellular Effects

The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .

特性

IUPAC Name |

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEKNGSNNAKWBL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347698 | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838134-16-9 | |

| Record name | 5-Fluoro-adb, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-ADB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)